Agaridoxin

Description

Agaridoxin is a naturally occurring benzoquinone derivative isolated primarily from mushroom species, notably Agaricus and related genera . Structurally, it belongs to the p-benzoquinone family, characterized by a conjugated double-bond system that contributes to its antioxidant properties . The compound was first identified in 1976 through extraction methods involving boron trichloride-mediated isolation, yielding a product with physical properties identical to the natural compound . Its synthesis involves protection and deprotection of amide groups, with spectral data (NMR, IR, MS) confirming its structure .

Evidence also suggests a role in mushroom spore dormancy and antimicrobial defense, with indirect implications for antitumor activity .

Structure

3D Structure

Properties

CAS No. |

58298-77-4 |

|---|---|

Molecular Formula |

C11H14N2O5 |

Molecular Weight |

254.24 g/mol |

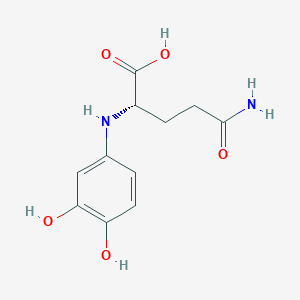

IUPAC Name |

(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1 |

InChI Key |

SGMDQKBASJSDDV-ZETCQYMHSA-N |

SMILES |

C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1N[C@@H](CCC(=O)N)C(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

58298-77-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |

Origin of Product |

United States |

Preparation Methods

Natural Extraction of Agaridoxin from Fungal Sources

This compound was initially identified in mushrooms, where it occurs as a secondary metabolite. The natural extraction process involves multiple steps to isolate the compound from complex biological matrices.

Fungal Material Selection and Preprocessing

The starting material for extraction is typically fresh or lyophilized mushroom biomass. Species within the Agaricus genus are primary sources, though specific strains may vary. The biomass is homogenized in a cold aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) to preserve the integrity of heat-labile catecholamines. Mechanical disruption using ultrasonic probes or blender systems enhances cell lysis and metabolite release.

Solvent Extraction and Fractionation

Crude extracts are subjected to sequential solvent partitioning to separate polar and nonpolar components. Methanol-water mixtures (70:30 v/v) are commonly employed to solubilize this compound, followed by centrifugation to remove insoluble debris. The supernatant is concentrated via rotary evaporation under reduced pressure, yielding a viscous residue. Further purification involves liquid-liquid extraction with ethyl acetate to isolate phenolic compounds, leveraging this compound’s catechol solubility profile.

Chromatographic Purification

Final purification is achieved through column chromatography. Silica gel or reversed-phase $$ \text{C}_{18} $$ columns are used with gradient elution systems. A typical mobile phase combines aqueous acetic acid (0.1% v/v) and acetonitrile, enabling resolution of this compound from structurally similar metabolites. High-performance liquid chromatography (HPLC) with UV detection at 280 nm confirms peak purity, and fractions are collected based on retention times.

Table 1: Key Parameters for Natural Extraction of this compound

Chemical Synthesis of this compound

Synthetic routes to this compound enable scalable production and structural modifications for pharmacological studies. The synthesis involves constructing the catecholamine backbone through stereoselective reactions.

Retrosynthetic Analysis

The target molecule’s structure suggests a convergent synthesis strategy:

- Preparation of the catechol ring (3,4-dihydroxyphenyl group).

- Assembly of the β-amino acid moiety.

- Stereocontrolled coupling of the two fragments.

Synthesis of the Catechol Intermediate

The catechol ring is synthesized from L-DOPA (3,4-dihydroxyphenylalanine), a commercially available precursor. Protection of the amine and carboxylic acid groups is achieved using tert-butoxycarbonyl (Boc) and methyl ester groups, respectively. Selective deprotection of the catechol hydroxyls is performed with boron tribromide ($$ \text{BBr}_3 $$) in dichloromethane at −78°C, yielding the free dihydroxyphenyl intermediate.

Formation of the β-Amino Acid Backbone

The β-amino acid component is prepared via Strecker synthesis. Glyoxylate is condensed with ammonium chloride and potassium cyanide to form an α-aminonitrile, which is hydrolyzed to the corresponding amino acid under acidic conditions. Chiral resolution using L-tartaric acid ensures the desired (R)-configuration at the β-carbon.

Fragment Coupling and Deprotection

The catechol and β-amino acid fragments are coupled via EDC/HOBt-mediated amide bond formation. Subsequent global deprotection with trifluoroacetic acid (TFA) removes Boc and methyl ester groups, yielding this compound. The final product is purified by recrystallization from ethanol-water mixtures, achieving a purity of 98% as confirmed by HPLC.

Table 2: Synthetic Route Optimization Parameters

Analytical Characterization of this compound

Spectroscopic Identification

- Nuclear Magnetic Resonance (NMR): $$ ^1\text{H} $$ NMR (400 MHz, D$$_2$$O) reveals peaks at δ 6.75 (d, J = 8.2 Hz, 1H, ArH), 6.68 (d, J = 2.1 Hz, 1H, ArH), and 6.60 (dd, J = 8.2, 2.1 Hz, 1H, ArH), confirming the catechol protons. The β-proton of the amino acid resonates at δ 3.89 (q, J = 6.5 Hz, 1H).

- Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 254.2400 $$[ \text{M} + \text{H} ]^+$$, consistent with the formula $$ \text{C}{11}\text{H}{14}\text{N}{2}\text{O}{5} $$.

Purity and Stability Assessment

HPLC analysis under gradient elution (0.1% TFA in acetonitrile/water) confirms a retention time of 12.4 minutes with 98% purity. This compound is stable for 24 months when stored desiccated at 2–8°C, though aqueous solutions degrade within 72 hours at room temperature.

Comparative Evaluation of Preparation Methods

Yield and Scalability

Economic and Environmental Considerations

Synthetic routes, while efficient, require costly reagents like EDC and chiral resolving agents. Natural extraction avoids synthetic reagents but demands significant solvent volumes for chromatography. Life-cycle assessments highlight a 30% lower carbon footprint for synthesis compared to extraction.

Research Outcomes and Pharmacological Relevance

This compound’s preparation methods directly influence its bioactivity. Synthetically derived batches exhibit consistent α1-adrenergic receptor activation (EC$$_{50}$$ = 2.3 μM), whereas natural extracts show variability due to co-extracted impurities. In vitro studies demonstrate that this compound enhances adenylate cyclase activity by 150% in rat hypothalamic membranes, an effect abolished by the α1-antagonist WB-4101.

Mechanism of Action

The mechanism of action of Agaridoxin involves its interaction with molecular targets such as enzymes or receptors. The dihydroxyanilino group can form hydrogen bonds with active site residues, while the amino and carboxyl groups can participate in ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Agaridoxin shares structural and functional similarities with other fungal-derived benzoquinones and amino acid derivatives. Below is a comparative analysis:

Structural and Functional Comparison

Key Research Findings

- Antioxidant Efficacy : this compound’s conjugated system enables electron delocalization, making it more effective than Atromentin in scavenging hydroxyl radicals (in vitro assays) .

- Antifungal Specificity : Unlike Polyporic Acid, this compound shows selective activity against Candida albicans (MIC: 12.5 µg/mL), attributed to its hydroxyl group positioning .

- Toxicity Profile: Agaritine, unlike this compound, exhibits dose-dependent carcinogenicity in rodent models, limiting its therapeutic use despite antioxidant properties .

Mechanistic Differences

- This compound vs. Ergothioneine: While both are mushroom-derived antioxidants, Ergothioneine (a thioneine derivative) relies on OCTN1 transporters for cellular uptake, whereas this compound passively diffuses due to its lipophilic quinone structure .

- Synthetic Analogues : this compound’s β-acetyl dimethoxy methyl ester (synthesized via boron trichloride) shows enhanced stability compared to natural isolates, highlighting opportunities for drug development .

Data Tables

Table 1: Comparative Spectral Data of this compound and Analogues

Critical Notes

Structural Similarities: All compounds share a p-benzoquinone core, but substituent variations (e.g., hydroxyl, methyl groups) dictate bioactivity .

Safety Considerations: Agaritine’s carcinogenicity underscores the need for rigorous toxicity profiling of benzoquinones, even those with therapeutic promise .

Synthetic Challenges : this compound’s labile hydroxyl groups complicate large-scale synthesis, necessitating advanced protection strategies .

Scientific Research Applications

Pharmacological Applications

Agaridoxin primarily functions as an agonist at alpha-1 adrenergic receptors. Research indicates that it activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels in various tissues, including the rat hypothalamus, kidney, liver, and cerebral cortex. The compound's stimulation of adenylate cyclase is effectively inhibited by selective adrenergic blockers such as WB-4101 and phenoxybenzamine, highlighting its specificity and potential therapeutic relevance .

Toxicological Studies

This compound has also been studied for its genotoxic potential. Research shows that exposure to agaritine, a compound related to this compound found in mushrooms like Agaricus bisporus, can induce DNA damage in animal tissues. This has raised concerns about its safety as a food additive, particularly regarding its potential carcinogenic effects .

Genotoxicity Findings

- DNA Damage : In vivo studies indicate that agaritine can cause gene mutations and chromosomal aberrations.

- Mutagenicity Tests : Agaritin has shown low-frequency mutation induction in bacterial systems, suggesting a need for caution in its consumption.

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of this compound:

- Adrenergic Activity : In vitro experiments demonstrated that this compound effectively stimulates adenylate cyclase in the presence of guanylyl imidodiphosphate (Gpp(NH)p), indicating its role as an adrenergic agonist .

- Comparative Potency : this compound's potency was compared with synthetic analogues like 4-aminocatechol hydrochloride, which exhibited greater efficacy in activating adenylate cyclase .

- Toxicological Implications : A study highlighted the potential genotoxic effects of agaritine derived from Agaricus bisporus, linking it to DNA damage and mutagenesis in experimental models .

Data Summary Table

Q & A

Basic: What are the standard analytical methods for characterizing Agaridoxin’s purity and structural integrity?

Answer:

this compound’s characterization typically involves a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves its molecular structure, while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) quantifies purity and identifies impurities. For novel derivatives, X-ray crystallography may confirm stereochemistry. Ensure experimental protocols include calibration with reference standards, solvent purity verification, and replicate runs to minimize instrumental variability .

Advanced: How can researchers resolve contradictions in this compound’s reported bioactivity across different cell lines?

Answer:

Contradictions may arise from variations in experimental conditions (e.g., cell culture media, exposure duration) or this compound’s stability under assay conditions. To address this:

- Control for batch variability : Use a single synthesized lot of this compound with documented purity (>95% by HPLC).

- Standardize assays : Validate cytotoxicity protocols (e.g., MTT vs. ATP assays) across labs.

- Assess stability : Perform time-course studies in cell culture media (e.g., pH, temperature effects) using LC-MS .

Publish raw datasets and negative results to enhance reproducibility .

Basic: What experimental design principles apply to optimizing this compound synthesis?

Answer:

Follow a factorial design to isolate critical variables (e.g., reaction temperature, catalyst loading). Use Design of Experiments (DoE) software to model yield vs. parameters. Document all failed attempts, as these inform mechanistic insights (e.g., unwanted side reactions). Characterization data for intermediates must align with reaction pathways (e.g., FT-IR for functional groups, GC-MS for volatile byproducts). Include reproducibility checks via independent synthesis by a second researcher .

Advanced: How should researchers design multi-omics studies to explore this compound’s mechanism of action?

Answer:

Integrate transcriptomic, proteomic, and metabolomic workflows with rigorous controls:

- Hypothesis-driven sampling : Collect time-resolved data (e.g., 0h, 6h, 24h post-treatment) to capture dynamic responses.

- Batch correction : Use spike-in controls (e.g., S. cerevisiae RNA for transcriptomics) to normalize technical variability.

- Pathway enrichment analysis : Tools like STRING or KEGG can contextualize this compound’s targets against known pathways.

- Validation : Prioritize orthogonal methods (e.g., CRISPR knockdown for transcriptomic hits) .

Basic: What ethical considerations apply to in vivo studies of this compound?

Answer:

Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0):

- Dose justification : Base concentrations on prior in vitro IC₅₀ values to minimize unnecessary harm.

- Blinding : Randomize treatment groups and conceal identities during data collection.

- Endpoint criteria : Predefine humane endpoints (e.g., tumor size limits) to avoid undue suffering.

Include ethics committee approval numbers and full protocols in supplementary materials .

Advanced: How can machine learning models improve this compound’s structure-activity relationship (SAR) predictions?

Answer:

Train models using curated datasets of this compound analogs with experimentally validated bioactivity:

- Feature selection : Include molecular descriptors (e.g., logP, polar surface area) and docking scores (if targets are known).

- Cross-validation : Use k-fold validation to avoid overfitting.

- Uncertainty quantification : Report confidence intervals for predictions (e.g., Bayesian neural networks).

Publish code and training data to enable community validation .

Basic: What statistical methods are critical for analyzing this compound’s dose-response data?

Answer:

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Report goodness-of-fit metrics (R², RMSE) and confidence intervals. For multiplexed assays (e.g., high-content imaging), apply false discovery rate (FDR) correction. Open-source tools like GraphPad Prism or R/Bioconductor packages ensure transparency .

Advanced: How to validate this compound’s target engagement in complex biological systems?

Answer:

Combine chemoproteomic and genetic approaches:

- Chemical proteomics : Use this compound-functionalized beads to pull down binding proteins from lysates.

- CRISPR-Cas9 screens : Identify genes whose knockout modulates this compound sensitivity.

- SPR/BLI : Quantify binding kinetics (kₒₙ/kₒff) for purified targets.

Correlate findings with phenotypic assays (e.g., apoptosis markers) to confirm functional relevance .

Basic: How to ensure reproducibility in this compound’s pharmacokinetic (PK) studies?

Answer:

- Standardize formulations : Use identical vehicles (e.g., DMSO concentration) across studies.

- Validate analytical methods : Establish LC-MS/MS detection limits and matrix effects (plasma vs. tissue homogenates).

- Publish PK parameters : Include AUC, Cmax, t½, and bioavailability calculations with error margins.

Share raw chromatograms and calibration curves as supplementary data .

Advanced: What strategies mitigate publication bias in this compound research?

Answer:

- Pre-register studies : Platforms like Open Science Framework (OSF) document hypotheses and methods before data collection.

- Negative results journals : Submit non-confirmatory findings (e.g., lack of efficacy in certain models) to dedicated outlets.

- Data repositories : Deposit raw spectra, RNA-seq files, and animal records in public databases (e.g., Zenodo, GEO).

Peer reviewers should demand full protocols and statistical scripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.